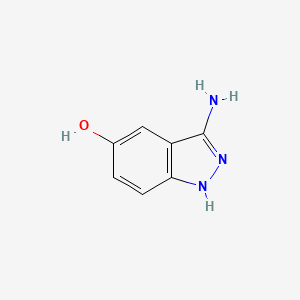

3-Amino-1H-indazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

3-amino-1H-indazol-5-ol |

InChI |

InChI=1S/C7H7N3O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H3,8,9,10) |

InChI Key |

NGQYNCYYCZNOPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1h Indazol 5 Ol and Analogs

Established Synthetic Routes to the Indazole Core

The construction of the bicyclic indazole system is the cornerstone of synthesizing 3-amino-1H-indazol-5-ol and its analogs. Various strategies have been successfully employed to achieve this, each with its own set of advantages and limitations.

Cyclization Reactions (e.g., of 2-aminobenzonitrile (B23959) derivatives with hydrazine)

A common and direct method for the synthesis of 3-aminoindazoles is the cyclization of substituted 2-aminobenzonitriles with hydrazine (B178648). rsc.org This reaction is typically performed at elevated temperatures in a suitable solvent. For instance, the synthesis of 5-bromo-1H-indazol-3-amine, a close analog of the target compound, is achieved by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (B1144303). nih.gov This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.

The general reaction scheme for this process is as follows:

While this method is straightforward, the reactivity of the starting 2-halobenzonitrile can be influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups can facilitate the initial nucleophilic attack, while electron-donating groups may require harsher reaction conditions.

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed cross-coupling reactions)

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including 3-aminoindazoles. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

One notable palladium-catalyzed approach involves a two-step sequence starting from 2-bromobenzonitriles. organic-chemistry.org The first step is a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with the 2-bromobenzonitrile. This is followed by an acidic deprotection and cyclization to yield the 3-aminoindazole. This method provides an efficient alternative to the direct reaction of hydrazine with o-fluorobenzonitriles, especially for substrates with electron-donating groups. datapdf.com

A general representation of a palladium-catalyzed synthesis of 3-aminoindazoles is shown below:

Copper-catalyzed reactions have also been employed for the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives. organic-chemistry.org These reactions often proceed through a cascade coupling and condensation process.

Friedel-Crafts Acylation Followed by Cyclization with Hydrazine Hydrate

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds involving an aromatic ring. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comlibretexts.org In the context of indazole synthesis, this reaction can be envisioned as a method to introduce a carbonyl group ortho to a directing group on a benzene (B151609) ring. This intermediate could then potentially undergo cyclization with hydrazine to form the pyrazole (B372694) ring of the indazole system. However, specific examples of this route leading directly to this compound are not prominently featured in the scientific literature, suggesting that other methods are more commonly employed for this particular scaffold. The general principle of a Friedel-Crafts acylation is the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.org

Reductive Cyclization Approaches

Reductive cyclization is another key strategy for the synthesis of the indazole core, particularly starting from ortho-nitro-substituted precursors. For example, the synthesis of 5-amino-3-iodo-1H-indazole can be achieved by the reduction of 3-iodo-5-nitro-1H-indazole. diva-portal.org This reduction is typically carried out using reducing agents such as iron powder in the presence of an acid or ammonium (B1175870) chloride. diva-portal.org

The general scheme for a reductive cyclization to form a 5-aminoindazole (B92378) is as follows:

This approach is particularly useful as the nitro group can be introduced onto the aromatic ring through well-established nitration reactions. The subsequent reduction and cyclization provide a versatile entry to various substituted 3-aminoindazoles. Base-mediated reductive cyclization of nitrophenyl ketones has also been reported as a method to form heterocyclic ring systems. nih.govnih.gov

Metal-Free Synthetic Methodologies

In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metal catalysts. nih.govrsc.org For the synthesis of 1H-indazoles, a practical metal-free approach involves the cyclization of o-aminobenzoximes. researchgate.net This reaction is achieved by the selective activation of the oxime group in the presence of the amino group, typically using a reagent like methanesulfonyl chloride and a base such as triethylamine. researchgate.net These mild conditions make this method attractive for the synthesis of functionalized indazoles.

Another metal-free approach is the base-mediated reaction of nitriles with hydrazines, which can provide a rapid and efficient route to a wide range of N-aryl substituted 3-aminoindazoles under mild, one-pot conditions. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, base, and temperature is crucial for maximizing the yield and purity of the desired product.

For palladium-catalyzed reactions, the choice of ligand can have a significant impact on the outcome. For instance, in the synthesis of pyrido[2,3-d]pyrimidines, a related heterocyclic system, the use of Xantphos as a ligand with a Pd(OAc)₂ catalyst was found to be effective. researchgate.net

The following table illustrates a hypothetical optimization of a palladium-catalyzed C-H amination for the synthesis of a 3-substituted indazole, based on general principles of reaction optimization found in the literature. nih.govnih.govunina.it

| Entry | Catalyst (mol%) | Ligand | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | PPh₃ | Toluene | K₂CO₃ | 100 | 45 |

| 2 | Pd(OAc)₂ (5) | Xantphos | Toluene | K₂CO₃ | 100 | 65 |

| 3 | PdCl₂(dppf) (5) | - | Dioxane | Cs₂CO₃ | 110 | 85 |

| 4 | PdCl₂(dppf) (5) | - | Dioxane | Cs₂CO₃ | 90 | 78 |

| 5 | PdCl₂(dppf) (2) | - | Dioxane | Cs₂CO₃ | 110 | 82 |

In the case of reductive cyclization, the choice of reducing agent and reaction temperature are critical. The table below shows a representative optimization for the reduction of a nitro-precursor to an amino-indazole.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Fe / NH₄Cl | EtOH / H₂O | 80 | 2 | 75 |

| 2 | Fe / AcOH | EtOH | 80 | 3 | 82 |

| 3 | SnCl₂·2H₂O | EtOH | 60 | 4 | 88 |

| 4 | H₂ (1 atm), Pd/C | MeOH | 25 | 12 | 95 |

| 5 | NaBH₄ / NiCl₂·6H₂O | MeOH | 0-25 | 1 | 70 |

These tables demonstrate the systematic approach researchers take to identify the optimal conditions for a given transformation, ultimately leading to more efficient and scalable syntheses of valuable compounds like this compound.

Temperature and Solvent System Effects on Reaction Efficiency

The choice of temperature and solvent is critical in the synthesis of 3-aminoindazoles, directly influencing reaction rates, yields, and impurity profiles. The primary cyclization step, typically involving a 2-halobenzonitrile and hydrazine, is often performed at elevated temperatures to ensure efficient conversion.

For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by refluxing 5-bromo-2-fluorobenzonitrile with an 80% solution of hydrazine hydrate. mdpi.com In this case, hydrazine hydrate serves as both the reactant and the reaction medium, with the reflux temperature driving the reaction to completion in a short timeframe of about 20 minutes. mdpi.com A similar strategy is employed for synthesizing 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile, where the reaction is heated to 105 °C for 18 hours in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent chosen for its suitable boiling point and compatibility with the reagents. mdpi.com

For subsequent functionalization steps, such as the Suzuki-Miyaura cross-coupling, different solvent systems and temperatures are required. The coupling of 5-bromo-1H-indazol-3-amine with various boronic acid esters is effectively carried out at 90 °C in a biphasic solvent system of 1,4-dioxane (B91453) and water (1:1 ratio). mdpi.com This solvent mixture is adept at dissolving both the organic-soluble indazole substrate and the inorganic base (e.g., Cs₂CO₃) and boronic acid, facilitating the catalytic cycle. The choice of a specific temperature is a balance between ensuring a sufficient reaction rate and preventing the degradation of the catalyst and reactants.

The table below summarizes the reaction conditions for the synthesis of various 3-aminoindazole analogs, illustrating the impact of different solvent and temperature combinations.

| Target Compound | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield |

|---|---|---|---|---|---|

| 5-bromo-1H-indazol-3-amine | 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate (80%) | Hydrazine hydrate | Reflux | 20 min | High |

| 7-bromo-4-chloro-1H-indazol-3-amine | 3-bromo-2,6-dichlorobenzonitrile, Hydrazine hydrate | 2-MeTHF | 105 | 18 h | 38–45% (overall) |

| 5-Aryl-1H-indazol-3-amine (Suzuki Coupling) | 5-bromo-1H-indazol-3-amine, Aryl boronic acid ester | 1,4-Dioxane/H₂O (1:1) | 90 | Not specified | Not specified |

Stoichiometric Considerations of Reagents

The molar ratio of reactants is a key parameter that governs the yield and selectivity of the synthesis of 3-aminoindazoles. In the cyclization reaction to form the indazole ring, a significant excess of hydrazine is commonly employed.

In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a four-fold molar excess of hydrazine hydrate is used relative to the starting 3-bromo-2,6-dichlorobenzonitrile. mdpi.com This large excess serves multiple purposes: it acts as a solvent or co-solvent, ensures the complete consumption of the more complex benzonitrile (B105546) starting material, and shifts the reaction equilibrium towards the product. Similarly, the use of an 80% hydrazine hydrate solution for the synthesis of 5-bromo-1H-indazol-3-amine implies a substantial stoichiometric excess. mdpi.com

Conversely, in subsequent modification steps like the Suzuki coupling, the stoichiometry is more finely controlled. To synthesize 5-aryl-1H-indazol-3-amine derivatives, a slight excess (e.g., 1.1 equivalents) of the aryl boronic acid ester is typically used. mdpi.com This ensures that the more valuable indazole intermediate is fully consumed, maximizing the yield of the final desired product. The base, such as cesium carbonate, is also used in excess to facilitate the transmetalation step of the catalytic cycle.

The following table details the stoichiometric ratios used in representative synthetic steps for 3-aminoindazole analogs.

| Reaction Step | Limiting Reagent | Excess Reagent | Molar Ratio (Limiting:Excess) | Purpose of Excess |

|---|---|---|---|---|

| Indazole Ring Formation | 3-bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate | 1 : 4 | Drive reaction to completion, act as solvent |

| Suzuki Cross-Coupling | 5-bromo-1H-indazol-3-amine | Aryl boronic acid ester | 1 : 1.1 | Ensure full consumption of the indazole |

Catalyst Selection and Loading Optimization

While the initial formation of the 3-aminoindazole ring from a 2-fluorobenzonitrile (B118710) and hydrazine is typically a non-catalyzed thermal condensation, subsequent modifications often rely on transition-metal catalysis. mdpi.com Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are instrumental for introducing aryl or heteroaryl substituents at various positions on the indazole core. mdpi.com

The choice of catalyst, including the metal center and its associated ligands, is crucial for achieving high yields and reaction efficiency. For the Suzuki coupling of 5-bromo-1H-indazol-3-amine, the catalyst used is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), commonly known as PdCl₂(dppf)₂. mdpi.com This catalyst is noted for its effectiveness in shortening reaction times and increasing yields in cross-coupling reactions involving heteroaromatic compounds. mdpi.com The dppf ligand provides the stability and electronic properties necessary for the palladium center to efficiently cycle through the oxidative addition, transmetalation, and reductive elimination steps.

Other transition metals like copper and rhodium have also been explored for the synthesis of indazole derivatives, although palladium remains the most common for cross-coupling applications. organic-chemistry.orgacs.org The optimization of catalyst loading is a critical aspect of process development, balancing reaction efficiency with cost and the need to minimize residual metal in the final product. While specific optimization studies for this compound are not detailed in the available literature, typical catalyst loadings for Suzuki reactions in academic research range from 0.1 to 5 mol%. Lowering the catalyst loading is desirable for large-scale synthesis but may require longer reaction times or higher temperatures.

The table below provides examples of catalysts used in the synthesis of 3-aminoindazole analogs.

| Reaction Type | Catalyst | Ligand | Typical Loading (mol%) | Role of Catalyst |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂ | dppf | 0.1 - 5 | Facilitates C-C bond formation |

Strategies for Purity Enhancement and Isolation in Synthesis

The isolation and purification of this compound and its analogs are critical steps to ensure the final product meets the required quality standards. The choice of purification strategy depends on the physical properties of the target compound and the nature of the impurities.

A common and scalable method for purification is direct precipitation and washing. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, upon completion of the reaction, the mixture is cooled, and water is added to precipitate the crude product. mdpi.com The resulting solid is collected by filtration and then washed sequentially with water and ethyl acetate (B1210297). mdpi.com This process effectively removes unreacted hydrazine (water-soluble) and other organic impurities (soluble in ethyl acetate), yielding the final product with high purity (95-97%) without the need for more complex purification techniques like column chromatography. mdpi.com

For other analogs, or when simple washing is insufficient to remove closely related impurities, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). A mobile phase, typically a mixture of solvents like ethyl acetate and hexane, is passed through the column, eluting the compounds at different rates. This allows for the isolation of the desired product in a highly pure form.

Recrystallization is another powerful purification technique for solid compounds. It involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility, while the impurities are either insoluble or sparingly soluble. Upon slow cooling, the desired compound crystallizes out of the solution, leaving the impurities behind in the mother liquor. The pure crystals are then collected by filtration.

Scalability of Synthetic Procedures in Academic Research

The ability to scale up a synthetic procedure from milligram to multi-gram quantities is a crucial consideration in academic research, particularly when a compound is needed for extensive biological testing or as an intermediate for further synthesis. The synthesis of 3-aminoindazole analogs has been shown to be amenable to scale-up.

A key factor for successful scalability is the development of robust and simple purification procedures that avoid tedious and resource-intensive methods like column chromatography. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine serves as an excellent example of a scalable process. mdpi.comnih.gov The procedure, which involves a regioselective bromination followed by cyclization with hydrazine, has been successfully demonstrated on hundred-gram scales. mdpi.comnih.gov The purification relies on simple filtration and washing, which are easily transferable to larger equipment. This avoidance of chromatography is a significant advantage for large-scale production, reducing solvent waste and processing time. mdpi.com

When scaling up, careful consideration must be given to reaction parameters such as heat transfer, mixing, and the rate of reagent addition, as these can differ significantly between small and large-scale reactors. The exothermic nature of certain reactions, for example, may require more efficient cooling systems at a larger scale to maintain optimal temperature control and prevent the formation of side products. The successful hundred-gram scale synthesis of the 7-bromo-4-chloro-1H-indazol-3-amine intermediate highlights that the fundamental synthetic route to the 3-aminoindazole core is robust and suitable for producing significant quantities in a laboratory setting. mdpi.com

Chemical Reactivity and Advanced Functionalization of 3 Amino 1h Indazol 5 Ol Derivatives

Fundamental Reaction Pathways

The reactivity of the 3-amino-1H-indazol-5-ol core can be understood through several fundamental reaction types, including oxidation, reduction, and substitution reactions. These pathways provide the foundational tools for modifying the indazole scaffold.

Oxidation Reactions and Formation of Corresponding Oxo Derivatives

While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, the general principles of aromatic amine and phenol (B47542) oxidation suggest that this compound would be susceptible to oxidation. The presence of both an amino and a hydroxyl group on the benzene (B151609) ring activates it towards oxidative processes. Under controlled oxidation, it is plausible that this compound could be converted to the corresponding indazole-quinone or quinone-imine derivatives. However, the inherent reactivity of the amino and hydroxyl groups can also lead to complex polymerization or degradation pathways under harsh oxidative conditions.

The synthesis of indazolones, which are oxo derivatives of indazoles, is a well-established area of indazole chemistry. These are often prepared through cyclization reactions rather than direct oxidation of a corresponding amino-indazole. For instance, 1,2-dihydro-3H-indazol-3-ones can be synthesized from o-nitrobenzyl alcohols, which undergo an in situ conversion to a reactive o-nitrosobenzaldehyde intermediate. organic-chemistry.org This highlights that while direct oxidation of the 5-hydroxy group in this compound to a 5-oxo derivative might be challenging, the synthesis of related indazolone structures is achievable through various synthetic routes.

Reduction Reactions (e.g., Conversion of Nitro Groups to Amino Groups)

The reduction of nitro groups to amino groups on the indazole ring is a crucial transformation, often employed to introduce an amino functionality. This reaction is particularly relevant for derivatives of this compound where a nitro group might be present on the indazole nucleus. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. beilstein-journals.org

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds. google.comnih.govresearchgate.net This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. nih.gov For instance, the catalytic hydrogenation of dinitroanilines to aminobenzimidazoles has been efficiently carried out using palladium-containing granulated catalysts. researchgate.net Another common approach is the use of metals in acidic media, such as iron powder in a mixture of ethanol, water, and hydrochloric acid. This method has been successfully applied to the reduction of 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives to their corresponding 6-amino analogues. nih.gov

A metal-free alternative for the reduction of nitro compounds involves the use of trichlorosilane (B8805176) in the presence of a tertiary amine. This system has been shown to be highly efficient for the reduction of both aromatic and aliphatic nitro derivatives, often providing the corresponding amines in high yields and purity. beilstein-journals.orggoogle.com

The following table summarizes various methods for the reduction of nitro groups in the context of indazole and related aromatic compounds.

| Reducing Agent/System | Substrate Type | Conditions | Outcome |

| Fe powder, HCl, EtOH:H₂O | 6-Nitro-tetrahydro-benzo[g]indazole derivatives | Reflux | Corresponding 6-amino derivatives in moderate to good yields (25-75%). nih.gov |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aromatic nitro compounds | Varies (e.g., pressure, temperature) | Corresponding amino compounds. google.comnih.gov |

| Trichlorosilane (HSiCl₃), tertiary amine | Aromatic and aliphatic nitro compounds | Often mild, can be performed in continuous flow | High yields of the corresponding primary amines. beilstein-journals.orggoogle.com |

Electrophilic Substitution Reactions on the Indazole Ring

The indazole ring is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents on the ring. For derivatives of this compound, the electron-donating amino and hydroxyl groups will significantly influence the regioselectivity of these reactions.

Halogenation is a common electrophilic substitution reaction performed on indazoles. chim.itchemicalbook.com Bromination and iodination are frequently carried out, as the resulting halo-indazoles are valuable intermediates for further functionalization via cross-coupling reactions. chim.it For instance, N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination at the C3-position of the indazole ring. chim.it Similarly, chlorination can be achieved using N-chlorosuccinimide (NCS). chim.itchemicalbook.com

Nitration of indazoles is another important electrophilic substitution reaction. The reaction of indazoles with nitrating agents can lead to the introduction of a nitro group at various positions on the ring. For example, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of TEMPO and oxygen. chim.it Palladium-catalyzed double C(sp²)-H bond functionalization can also lead to the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives through a sequential nitration/cyclization process. rsc.org The nitration of N-substituted imidazoles has been achieved using a mixture of potassium nitrate (B79036) and trifluoroacetic anhydride (B1165640). patsnap.com

The table below provides examples of electrophilic substitution reactions on indazole rings.

| Reaction Type | Reagent(s) | Position of Substitution | Notes |

| Bromination | N-Bromosuccinimide (NBS) | C3-position | Widely used for regioselective bromination. chim.it |

| Chlorination | N-Chlorosuccinimide (NCS) | C3-position | A common method for introducing a chlorine atom. chim.itchemicalbook.com |

| Nitration | Fe(NO₃)₃, TEMPO, O₂ | C3-position (radical) | Applicable to 2H-indazoles. chim.it |

| Nitration | Pd-catalysis, sequential nitration/cyclization | C3-position | Leads to 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org |

Nucleophilic Substitution Reactions on the Indazole Ring

Nucleophilic substitution reactions on the indazole ring are also a key aspect of its chemistry. These reactions can proceed through various mechanisms, including the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.govwikipedia.orgresearchgate.netresearchgate.net The ANRORC mechanism is particularly relevant for heterocyclic systems and involves the initial addition of a nucleophile to the ring, followed by the opening of the heterocyclic ring to form an intermediate, which then undergoes ring closure to yield the final substituted product. wikipedia.org

A variety of nucleophiles, such as thiolates, alkoxides, amines, iodide, and cyanide, can react with activated indazole derivatives. nih.govresearchgate.net For example, oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles react with a range of nucleophiles under microwave conditions to produce a diverse set of 2-substituted 1H-indazolones. nih.govresearchgate.net In some cases, the reaction can proceed through an ANRORC pathway, leading to isomeric products. For instance, the reaction of certain indazole derivatives with potassium iodide can lead to an N-alkylated product via an ANRORC process. nih.gov

The following table illustrates examples of nucleophilic substitution reactions involving indazole derivatives.

| Nucleophile | Indazole Substrate | Reaction Type/Mechanism | Product |

| Thiolates, alkoxides, amines, iodide, cyanide | Oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles | Nucleophilic ring-opening | 2-substituted 1H-indazolones. nih.govresearchgate.net |

| Potassium Iodide (KI) | 3,4-dihydro-2H- rsc.orgacs.orgoxazino[3,2-b]indazole | ANRORC | N-alkylated indazole product. nih.gov |

| Aniline derivatives | Nitroimidazole derivatives | ANRORC-like ring transformation | Aniline products. researchgate.netrsc.org |

Advanced Functionalization Strategies for Indazole Derivatives

Beyond the fundamental reaction pathways, advanced functionalization strategies, particularly those involving direct catalytic methods, have emerged as powerful tools for the synthesis of complex indazole derivatives. These methods offer high efficiency and selectivity, enabling the introduction of various functional groups onto the indazole scaffold.

Direct Catalytic Functionalization

Direct catalytic functionalization, especially through C-H bond activation, has revolutionized the synthesis of indazole derivatives. researchgate.net Transition metal catalysts, such as those based on palladium, rhodium, and copper, have been extensively used for this purpose. chim.itresearchgate.net These methods allow for the direct formation of C-C, C-N, and other bonds at specific positions of the indazole ring, often with high regioselectivity.

Palladium-catalyzed functionalization has been employed for the direct C-H nitration and intramolecular C-H functionalization of indazoles. rsc.org It has also been used in the C3-H functionalization of 2H-indazoles via an isocyanide insertion strategy, leading to the synthesis of diverse heterocyclic systems. acs.orgnih.gov Furthermore, palladium catalysis is crucial for Suzuki-Miyaura cross-coupling reactions to functionalize the C3-position of indazoles. researchgate.net

Rhodium-catalyzed reactions have been developed for the synthesis of indazoles through C-H bond functionalization and cyclative capture. nih.govnih.govacs.org For example, Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes leads to the formation of indazole derivatives. researchgate.net

Copper-catalyzed functionalization offers a versatile approach for C-N bond formation in the synthesis of pyrazoles and indazoles via direct aerobic oxidative C(sp²)-H amination. acs.org Copper catalysis has also been used for the regioselective N(2)-arylation of 1H-indazoles. rsc.org Enantioselective C-H functionalization of indoles, a related heterocycle, has been achieved using copper complexes with chiral ligands, suggesting potential for similar applications with indazoles. rsc.orgnih.gov

The table below summarizes some of the advanced direct catalytic functionalization strategies for indazole derivatives.

| Catalyst | Reaction Type | Position Functionalized | Notes |

| Palladium (Pd) | C-H nitration/intramolecular cyclization | C3 | Synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org |

| Palladium (Pd) | C3-H functionalization via isocyanide insertion | C3 | Synthesis of benzoxazinoindazoles and indazoloquinoxalines. acs.orgnih.gov |

| Rhodium (Rh) | C-H bond functionalization and cyclative capture | Varies | Synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govnih.govacs.org |

| Copper (Cu) | Aerobic C(sp²)-H amination | Varies | Synthesis of pyrazoles and indazoles. acs.org |

| Copper (Cu) | Regioselective cross-coupling | N2 | Synthesis of 2-substituted-2H-indazoles. rsc.org |

Mechanistic and Computational Investigations of 3 Amino 1h Indazol 5 Ol

Elucidation of Reaction Mechanisms in Indazole Synthesis and Modification

The reactivity of the indazole core is a central aspect of its chemistry, dictating the pathways for synthesis and functionalization. Mechanistic studies, often supported by computational analysis, have provided significant insights into the behavior of this heterocyclic system.

N-unsubstituted indazoles, including derivatives like 3-amino-1H-indazol-5-ol, possess two reactive nitrogen atoms (N-1 and N-2), leading to potential isomerism in substitution reactions. The reactivity of this NH-group is pivotal. Studies on the reaction of N-unsubstituted indazoles with electrophiles like formaldehyde (B43269) in aqueous hydrochloric acid have been instrumental in understanding the reaction mechanism. nih.govacs.org The process involves the formation of N1-CH2OH derivatives as the primary products for indazole and its 4-, 5-, and 6-nitro derivatives. nih.gov

The mechanism is understood to proceed via the neutral indazole tautomers (1H and 2H) reacting with protonated formaldehyde, which is a much stronger electrophile. nih.govacs.org A direct reaction between the protonated indazolium cation and formaldehyde is considered unlikely as the indazolium cation is a significantly weaker base than formaldehyde. nih.govacs.org The preference for N-1 substitution in many cases is attributed to the greater thermodynamic stability of the 1H-tautomer. beilstein-journals.orgnih.gov

Further studies involving reactions with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) have shown that N-unsubstituted indazoles can yield a mixture of products, including both N-1 and N-2 substituted isomers. researchgate.net The relative abundance of these isomers can be influenced by reaction conditions such as the solvent and temperature. researchgate.net

The formation of N-substituted indazole derivatives is a cornerstone of indazole chemistry, with the regioselectivity (N-1 versus N-2 substitution) being a critical factor. The outcome of these reactions is governed by a combination of steric and electronic effects of substituents on the indazole ring, the nature of the alkylating or acylating agent, and the reaction conditions. beilstein-journals.orgrsc.org

Alkylation reactions, for instance, often yield a mixture of N-1 and N-2 isomers. Generally, N-1 substitution is thermodynamically favored. beilstein-journals.org Strategies to achieve regioselectivity often exploit the differential reactivity of the two nitrogen atoms or involve an equilibration process that favors the more stable N-1 product. beilstein-journals.org For example, methylation of 3-substituted indazoles in alkaline solution typically results in a predominance of the 1-methyl isomer. rsc.org However, the presence of substituents, particularly at the C-7 position, can sterically hinder N-1 attack and favor the formation of the N-2 isomer. rsc.org

The choice of base and solvent also plays a significant role. The use of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) has been shown to improve regioselectivity for the N-1 isomer compared to other conditions for a range of substituted indazoles. beilstein-journals.org

| Condition | Reactant | Product Ratio (N-1:N-2) | Reference |

| NaH in THF | 3-Methylindazole | >99:1 | beilstein-journals.org |

| Cs2CO3 in DMF | 3-Methylindazole | 95:5 | beilstein-journals.org |

| Methylation in alkali | 3-Substituted Indazoles | Predominantly N-1 | rsc.org |

| Methylation in alkali | 7-Substituted Indazoles | Predominantly N-2 | rsc.org |

This table presents generalized regioselectivity data for the indazole scaffold to illustrate mechanistic principles.

Tautomerism and Isomerism Studies in Indazole Chemistry

Indazoles exhibit annular prototropic tautomerism, a phenomenon that significantly influences their synthesis, reactivity, and biological properties. researchgate.net This involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring.

The indazole ring system primarily exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov A third, less stable 3H-tautomer is also possible but rapidly converts to the 1H form. researchgate.netcaribjscitech.com The 1H-form, often referred to as the benzenoid form, and the 2H-form, known as the quinonoid form, are in equilibrium in both ground and excited states, irrespective of the solvent. researchgate.netresearchgate.net The position of this equilibrium is a critical determinant of the molecule's chemical behavior. Both tautomeric forms can be identified and studied using techniques like solid-state NMR-NQR spectroscopy. caribjscitech.com

Extensive experimental and computational studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govresearchgate.net This stability difference is a key reason why the 1H-form is the predominant tautomer in the gas phase, in solution, and in the solid state. nih.govcaribjscitech.com

Computational calculations have quantified this energy difference. Depending on the computational method, the 1H-tautomer is reported to be more stable than the 2H-tautomer by a significant margin. nih.govresearchgate.net This inherent stability of the 1H-tautomer often dictates the outcome of reactions, leading to a preference for products derived from this form under thermodynamic control. beilstein-journals.org

| Tautomer | Relative Stability (kJ/mol) | Computational Method | Reference |

| 1H-Indazole | 0.0 | Various | researchgate.net |

| 2H-Indazole | 13.9 - 15.9 | Various | nih.govresearchgate.net |

| 3H-Indazole | 86.1 | DFT | researchgate.net |

This table summarizes computed thermodynamic data for the parent indazole tautomers.

The interconversion between the 1H and 2H tautomers occurs via proton transfer, a process that can be influenced by the surrounding medium. Despite the energy difference, the presence of the less stable 2H-tautomer can still be significant in certain reactions, particularly those under kinetic control, as described by the Curtin-Hammett principle. nih.gov

Advanced Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the mechanistic and electronic properties of indazole derivatives. Ab initio and Density Functional Theory (DFT) calculations are widely employed to provide a sound theoretical basis for experimental observations. nih.govresearchgate.net

Methods like MP2/6-31G** and B3LYP/6-311++G(d,p) have been successfully used to calculate the relative stabilities of indazole tautomers, confirming the greater stability of the 1H form. nih.govresearchgate.net These calculations help rationalize the observed product distributions in substitution reactions. nih.gov

Furthermore, computational approaches are used to elucidate reaction mechanisms. For example, DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates to explain why a particular isomer is formed preferentially. nih.gov

Gauge-Invariant Atomic Orbital (GIAO) calculations are another powerful tool used in conjunction with NMR spectroscopy. By calculating theoretical NMR chemical shifts, GIAO methods provide a robust means of confirming the structures of substitution products, distinguishing between N-1 and N-2 isomers where experimental assignment might be ambiguous. nih.gov Intermediate Neglect of Differential Overlap (INDO) calculations have also been applied to determine the electron density at the nitrogen atoms, offering insights into their relative nucleophilicity and reactivity towards electrophiles. rsc.org

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govsemanticscholar.org It is a primary tool for optimizing molecular geometries and calculating electronic properties. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional conformation.

These calculations yield precise bond lengths, bond angles, and dihedral angles. The electronic properties, such as dipole moment and total energy, provide insights into the molecule's polarity and stability. researchgate.net For related indazole derivatives, DFT has been successfully used to study physicochemical properties and electrostatic potentials. nih.gov

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations Note: This data is illustrative, based on typical values for related heterocyclic compounds, as specific experimental or calculated data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (benzene ring) | 1.39 - 1.41 |

| C-N (pyrazole ring) | 1.33 - 1.38 |

| N-N (pyrazole ring) | 1.35 |

| C-O (hydroxyl) | 1.36 |

| C-N (amino) | 1.38 |

| **Bond Angles (°) ** | |

| C-N-N (pyrazole) | ~108 - 112 |

| N-N-C (pyrazole) | ~105 - 109 |

| C-C-O (hydroxyl) | ~119 |

Gauge-Invariant Atomic Orbital (GIAO) Calculations for Spectroscopic Correlation

The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts using quantum chemistry. mdpi.comresearchgate.net This method, often employed within a DFT framework, allows for the prediction of ¹H and ¹³C NMR spectra. mdpi.com

By calculating the isotropic magnetic shielding constants for each nucleus in this compound and referencing them against a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. mdpi.comdntb.gov.ua Comparing these theoretical spectra with experimental data is crucial for confirming the molecular structure and assigning specific peaks to individual atoms within the molecule. This correlative approach is a powerful tool for structural elucidation. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electron conductivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would map the electron density of these orbitals, identifying the regions of the molecule most likely to be involved in chemical reactions. The amino and hydroxyl groups are expected to be primary sites of electron density in the HOMO, while the LUMO is likely distributed across the fused ring system.

Table 2: Predicted FMO Properties for this compound Note: This data is illustrative and based on general principles and data from similar aromatic heterocyclic compounds.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. researchgate.net

Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) that are susceptible to electrophilic attack. nih.govresearchgate.net Blue areas represent positive electrostatic potential, indicating electron-deficient regions (e.g., around hydrogen atoms) that are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen of the hydroxyl group and the nitrogens of the pyrazole ring, highlighting these as key sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. dergipark.org.tr It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In this compound, NBO analysis would reveal the nature of intramolecular charge transfer, delocalization of electron density, and the strength of hydrogen bonds. This information is vital for understanding the molecule's stability and the types of non-covalent interactions it can form, such as those with solvent molecules or biological receptors.

Molecular Dynamics Simulations for Ligand-Protein Binding Mechanisms

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.com In drug discovery, MD simulations are instrumental in understanding how a ligand, such as this compound, interacts with a protein target. researchgate.net

By placing the ligand in the binding site of a protein, an MD simulation can model the dynamic process of binding, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov These simulations can assess the stability of the ligand-protein complex, predict binding affinities, and elucidate the structural changes that may occur in both the ligand and the protein upon binding. researchgate.netnih.gov This provides a detailed, dynamic picture of the binding mechanism that is often inaccessible through experimental methods alone.

Biological and Pharmacological Research Perspectives on 3 Amino 1h Indazol 5 Ol and Its Derivatives

Mechanism of Action Studies at the Molecular Level

The therapeutic potential of 3-amino-1H-indazole derivatives stems from their interactions with specific biological macromolecules. These interactions can lead to the inhibition of enzymes critical for disease progression, modulation of receptor activity, and alteration of cellular signaling cascades.

Derivatives of 3-amino-1H-indazole have been extensively investigated as inhibitors of a variety of enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The 3-amino-1H-indazole moiety is recognized as an effective "hinge-binding" fragment, enabling it to anchor to the ATP-binding site of kinases. nih.govnih.gov This interaction is a key feature in the design of potent and selective kinase inhibitors.

Kinase Inhibition:

The 3-amino-1H-indazole scaffold has been utilized to develop potent inhibitors of several tyrosine kinases. For instance, a series of 3-amino-1H-indazol-6-yl-benzamides were designed to target the "DFG-out" inactive conformation of kinases, leading to potent inhibition of FLT3, c-Kit, and the gatekeeper mutant PDGFRα-T674M. nih.gov Furthermore, the diarylamide 3-aminoindazole derivative, AKE-72, has demonstrated potent pan-BCR-ABL inhibitory activity, including against the imatinib-resistant T315I mutant. semanticscholar.org

Derivatives have also shown inhibitory activity against anaplastic lymphoma kinase (ALK), with entrectinib, a compound featuring the 3-aminoindazole core, displaying an IC50 value of 12 nM against ALK. nih.gov Tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and apoptosis, are another class of kinases targeted by 3-aryl-indazole derivatives. nih.gov

Below is a table summarizing the kinase inhibitory activity of selected 3-amino-1H-indazole derivatives.

| Compound/Derivative Class | Target Kinase(s) | Key Findings |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα-T674M | Designed to target the "DFG-out" conformation, exhibiting single-digit nanomolar EC50s. nih.gov |

| AKE-72 (diarylamide 3-aminoindazole) | Pan-BCR-ABL (including T315I mutant) | Potent inhibitor with IC50 values of < 0.5 nM against BCR-ABLWT and 9 nM against BCR-ABLT315I. semanticscholar.org |

| Entrectinib | ALK | IC50 value of 12 nM. nih.gov |

| 3-aryl-indazole derivatives | Pan-Trk | Investigated as inhibitors for the treatment of pain. nih.gov |

D-Amino Acid Oxidase (DAAO) Inhibition:

D-amino acid oxidase is a flavoenzyme that degrades D-amino acids and is a potential therapeutic target for conditions like schizophrenia. nih.gov Inhibition of DAAO can increase the levels of D-serine, a co-agonist of the NMDA receptor. nih.gov Research has identified 1H-indazol-3-ol derivatives as nanomolar inhibitors of DAAO. researchgate.net Specifically, 6-fluoro-1H-indazol-3-ol was found to significantly increase plasma D-serine levels in vivo. researchgate.net While not a 3-amino derivative, this highlights the potential of the broader indazole scaffold in modulating this enzyme. Another DAAO inhibitor, AS057278, a pyrazolocarboxylic acid, has an IC50 of 910 nM. merckmillipore.com

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:

IDO1 is an enzyme involved in tryptophan metabolism and is a target in cancer immunotherapy. The 1H-indazole structure has been identified as a novel key pharmacophore for potent IDO1 inhibitory activity. nih.gov Docking models suggest that the 1H-indazole motif interacts with the ferrous ion of the heme group and the hydrophobic pockets of the enzyme. nih.gov

Beyond enzyme inhibition, 3-amino-1H-indazole derivatives can also exert their effects by interacting with and modulating the function of cellular receptors.

NMDA Receptor Activation:

The inhibition of D-Amino Acid Oxidase (DAAO) by certain indazole derivatives leads to an increase in the levels of D-serine. nih.gov D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its increased availability can enhance NMDA receptor activation. nih.govresearchgate.net This indirect modulation of the NMDA receptor is a key therapeutic strategy being explored for schizophrenia. nih.gov

Estrogen Receptor-β (ERβ) Agonism:

A series of nonsteroidal compounds with a phenyl-2H-indazole core have been synthesized and shown to be highly selective ligands for the estrogen receptor-β (ERβ). nih.gov Some of these compounds exhibit high affinity for ERβ, comparable to estradiol, with over 100-fold selectivity for ERβ over ERα. nih.gov In cell-based transcriptional assays, several of these indazole derivatives acted as ERβ agonists with efficacies equivalent to estradiol. nih.gov The structurally unique ERβ ligand, indazole chloride (Ind-Cl), has been identified as a preclinical development candidate. nih.gov

By interacting with enzymes and receptors, 3-amino-1H-indazole derivatives can significantly influence intracellular signaling pathways that govern fundamental cellular processes such as proliferation, survival, and inflammation.

Cell Proliferation and Apoptosis:

Many 3-amino-1H-indazole derivatives exhibit antiproliferative activity by inducing cell cycle arrest and apoptosis. nih.govnih.gov For example, the derivative W24 was found to inhibit proliferation by affecting DNA synthesis and inducing G2/M cell cycle arrest in HGC-27 cells. nih.gov It also induced apoptosis by regulating the expression of Cyclin B1, BAD, and Bcl-xL, and by causing changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential. nih.gov Another study showed that compound 6o induced apoptosis in K562 cells, possibly by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. nih.gov The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for some 3-amino-1H-indazole derivatives, leading to the inhibition of tumor cell growth and proliferation. nih.gov

Inflammation:

Indazole derivatives have also been investigated for their anti-inflammatory properties. nih.govnih.gov One of the mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov 5-aminoindazole (B92378), for instance, demonstrated significant inhibition of COX-2. nih.gov The anti-inflammatory effects of these compounds are also linked to the modulation of inflammatory signaling pathways. For example, 3-amino-1,2,4-triazole, a related heterocyclic compound, was shown to diminish the activation of the nuclear transcription factor NF-κB and modulate cytokine secretion in infected cells. mdpi.com

Structure-Activity Relationship (SAR) Studies

The biological activity of 3-amino-1H-indazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

The nature and position of substituent groups on the indazole ring and its appended moieties play a critical role in determining the biological activity of the molecule.

Substituents at the C-4, C-5, and C-6 positions:

SAR studies on IDO1 inhibitors revealed that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov In a series of 1H-indazole-3-amine derivatives evaluated for antitumor activity, the substituent at the C-5 position was found to be important. For example, the presence of a para-fluorine on a phenyl group at the C-5 position was crucial for activity against K562 cells. nih.gov

The following table summarizes the influence of substituents at different positions on the biological activity of 3-amino-1H-indazole derivatives.

| Position of Substituent | Influence on Biological Activity | Example |

| C-4 | Crucial for IDO1 inhibitory activity. nih.gov | The specific nature of the substituent at C-4 can significantly impact the potency of IDO1 inhibition. |

| C-5 | Important for antitumor activity. nih.gov | A para-fluorophenyl group at C-5 was found to be critical for activity against K562 cells. nih.gov |

| C-6 | Crucial for IDO1 inhibitory activity. nih.gov | Modifications at the C-6 position can modulate the interaction with the IDO1 active site. |

The 1H-indazole-3-amine structure is a well-established and effective hinge-binding fragment, particularly in the context of kinase inhibition. nih.gov This moiety is capable of forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, which is a critical interaction for potent inhibition. nih.gov

In the design of type II kinase inhibitors, the 3-amino-indazole group was used to replace the hinge-interacting 2-amino-thiazolo-pyridine of a known inhibitor. nih.gov This substitution resulted in a new scaffold with potent inhibitory activity against FLT3 and PDGFRα-T674M. nih.gov The 3-amino group of the 1H-indazole is predicted to directly interact with the hinge region of the kinase. nih.gov Docking studies have confirmed that the 3-aminoindazole group occupies the hinge region and forms hydrogen bonds with key amino acid residues, such as Ala564 and Glu562 in FGFR1. nih.gov

Impact of Molecular Planarity and Side Chain Modifications on Activity

The therapeutic efficacy of indazole-based compounds is significantly influenced by their three-dimensional structure, particularly the planarity of the indazole ring system and the nature of attached side chains. Modifications to these features can dramatically alter the compound's interaction with biological targets, thereby affecting its activity. nih.gov

Side chain modifications are a key strategy in the structure-activity relationship (SAR) studies of indazole derivatives. The introduction of different functional groups at various positions on the indazole ring can impact several properties:

Binding Affinity and Selectivity: The addition of groups that can act as hydrogen bond donors or acceptors can form specific interactions with the target protein, enhancing binding affinity. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in interactions with tyrosine kinases. nih.gov

Solubility and Bioavailability: Modifying side chains can alter the physicochemical properties of the molecule, such as lipophilicity and aqueous solubility. These properties are critical for determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Target Interaction: The introduction of different substituted aromatic groups, for example at the C-5 position, can allow the molecule to explore additional binding pockets or interact with different targets, potentially increasing the compound's spectrum of activity. nih.gov

In essence, a systematic exploration of molecular planarity and side chain diversity is a fundamental approach in the medicinal chemistry of 3-amino-1H-indazol-5-ol derivatives to optimize their pharmacological profile. nih.gov

Computational Approaches to SAR Prediction and Optimization

Computational chemistry has become an indispensable tool in the prediction and optimization of the structure-activity relationships (SAR) of novel drug candidates, including derivatives of this compound. These in silico methods provide valuable insights into the molecular interactions between the compounds and their biological targets, guiding the rational design of more potent and selective molecules. beilstein-journals.orgresearchgate.net

Key computational approaches employed in the study of indazole derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. beilstein-journals.org For this compound derivatives, docking studies can elucidate the binding mode within the active site of a target kinase or enzyme, identifying crucial interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netresearchgate.net This information is vital for designing modifications that enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By analyzing the physicochemical properties (e.g., steric, electronic, and hydrophobic) of different this compound analogues, 2D and 3D-QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.net For indazole derivatives, MD simulations can assess the stability of the compound within the active site of its target, providing a more realistic representation of the biological environment. researchgate.net

Homology Modeling: When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model based on the known structure of a related protein. beilstein-journals.orgfrontiersin.org This allows for structure-based drug design approaches, such as molecular docking, to be applied to novel targets of this compound derivatives.

These computational methods, often used in combination, facilitate a more efficient and targeted approach to drug discovery, reducing the time and resources required for the identification and optimization of lead compounds. beilstein-journals.org

In Vitro Biological Activity Assessment

Anti-Proliferative Effects on Cancer Cell Lines (e.g., K562, A549, PC-3, Hep-G2)

Derivatives of this compound have been the subject of numerous studies to evaluate their anti-proliferative activity against a panel of human cancer cell lines. The methyl thiazolyl tetrazolium (MTT) assay is a commonly employed colorimetric method to assess the cytotoxic effects of these compounds. nih.gov

Several series of 1H-indazole-3-amine derivatives have demonstrated significant inhibitory activity against various cancer cell lines, including chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatocellular carcinoma (Hep-G2). nih.govdntb.gov.ua The anti-proliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For example, in one study, a series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their in vitro anti-proliferative activity. nih.gov One of the most promising compounds from this series, compound 6o , exhibited a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govdntb.gov.ua This particular compound also showed a degree of selectivity, with a higher IC50 value (33.2 µM) against the normal human embryonic kidney cell line (HEK-293), suggesting a potential therapeutic window. nih.gov

The structure-activity relationship analysis from these studies revealed that the nature and position of substituents on the indazole core and its side chains play a crucial role in determining the anti-proliferative potency and selectivity. For instance, modifications at the C-5 position of the indazole ring with different substituted aromatic groups have been shown to significantly influence the activity against Hep-G2 cells. nih.gov Specifically, a trend was observed where a 3,5-difluoro substituent resulted in greater activity compared to a 4-fluoro or 3-fluoro substituent. nih.gov

| Compound | K562 | A549 | PC-3 | Hep-G2 |

| 6o | 5.15 | >50 | >50 | 25.4 |

| 5j (3,5-difluoro substitution) | 20.1 | 35.6 | 41.2 | 10.5 |

| 5e (4-fluoro substitution) | 33.2 | 41.3 | >50 | 12.3 |

| 5b (3-fluoro substitution) | 45.1 | >50 | >50 | 15.4 |

| 5f (4-trifluoromethoxy substitution) | >50 | >50 | >50 | 18.7 |

| 5-Fluorouracil (Positive Control) | 8.12 | 15.7 | 12.4 | 10.8 |

Data is presented as IC50 values in µM. Data extracted from a study on 1H-indazole-3-amine derivatives. nih.gov

These findings underscore the potential of the this compound scaffold as a promising starting point for the development of novel anti-cancer agents. Further optimization of these derivatives could lead to the discovery of compounds with enhanced potency and broader anti-proliferative activity. nih.govmdpi.com

Cell Cycle Distribution Analysis in Biological Systems

The uncontrolled proliferation of cancer cells is often associated with dysregulation of the cell cycle. A key mechanism by which anti-proliferative agents exert their effects is by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. Flow cytometry, often using propidium (B1200493) iodide (PI) staining, is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov

Studies on bioactive 1H-indazole derivatives have shown that these compounds can modulate the cell cycle in cancer cells. For instance, the previously mentioned compound 6o was investigated for its effect on the cell cycle distribution of K562 cells. nih.gov Following treatment with increasing concentrations of this compound for 24 hours, a noticeable increase in the percentage of cells in the G0/G1 phase was observed. nih.gov Specifically, the G0/G1 population increased from 29.4% in the control group to 31.8%, 36.4%, and 41.1% at concentrations of 10, 12, and 14 µM, respectively. nih.gov This accumulation of cells in the G0/G1 phase was accompanied by a significant decrease in the proportion of cells in the S phase, indicating that the compound effectively blocks the progression of the cell cycle from the G1 to the S phase. nih.gov

Similarly, another study on a different series of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides identified a lead compound, 1c , which also induced cell cycle arrest in K562 cells. nih.gov Treatment with this compound led to a marked increase of cells in the G0/G1 phase, further supporting the G1-phase arrest mechanism for this class of compounds. nih.gov

| Treatment | % G0/G1 | % S | % G2/M |

| Control | 29.4 | 55.8 | 14.8 |

| Compound 6o (10 µM) | 31.8 | 52.1 | 16.1 |

| Compound 6o (12 µM) | 36.4 | 45.3 | 18.3 |

| Compound 6o (14 µM) | 41.1 | 38.7 | 20.2 |

Data represents the percentage of K562 cells in each phase of the cell cycle after 24 hours of treatment. Data extracted from a study on 1H-indazole-3-amine derivatives. nih.gov

These results suggest that a common mechanism of action for the anti-proliferative effects of certain this compound derivatives is the induction of cell cycle arrest, primarily at the G0/G1 checkpoint. This disruption of the normal cell cycle progression ultimately inhibits the proliferation of cancer cells. nih.govnih.gov

In Vitro Metabolic Stability Profiling

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and oral bioavailability. In vitro metabolic stability assays are routinely conducted in early drug discovery to predict the in vivo metabolism of a compound. mdpi.com These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which contain the major drug-metabolizing enzymes. mdpi.comadmeshop.com

For derivatives of this compound, assessing their metabolic stability is a key step in their preclinical evaluation. The stability is determined by monitoring the disappearance of the parent compound over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The results are often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). mdpi.commdpi.com A compound with high metabolic stability will have a longer half-life and lower clearance, which is generally a desirable characteristic for a drug candidate.

Membrane Permeability Assays (e.g., PAMPA)

The ability of a drug candidate to permeate biological membranes is a fundamental determinant of its oral absorption and bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro assay used to predict passive transcellular permeability. sigmaaldrich.comevotec.com This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. creative-biolabs.com

PAMPA is a valuable tool in the early stages of drug discovery for ranking compounds based on their permeability and for understanding the influence of physicochemical properties, such as lipophilicity and ionization state, on membrane transport. evotec.comnih.gov The assay can be performed at different pH values to mimic the conditions in various segments of the gastrointestinal tract. creative-biolabs.com

While specific PAMPA data for this compound is not detailed in the provided search results, a study on a series of 1H-indazol-3-ol derivatives reported the use of this assay to characterize their drug-like properties. researchgate.net The study found that representative compounds from this series exhibited beneficial properties in the PAMPA assay, suggesting good membrane permeability. researchgate.net This indicates that the indazole scaffold is amenable to passive diffusion across biological membranes.

For this compound and its derivatives, the PAMPA assay would be employed to:

Estimate their potential for oral absorption.

Guide structural modifications to optimize permeability.

Identify compounds that may be substrates for active transport or efflux mechanisms if there is a discrepancy between PAMPA data and results from cell-based permeability assays like the Caco-2 model. creative-biolabs.com

Compounds are typically classified as having low, medium, or high permeability based on their effective permeability coefficient (Pe) values obtained from the PAMPA assay. This classification helps in the selection of candidates with a higher probability of successful oral delivery. sigmaaldrich.com

Applications as Biochemical Reagents and Probes

The unique structural characteristics of the 3-amino-1H-indazole scaffold, particularly its ability to act as a hinge-binding motif for protein kinases, underpin the potential of this compound and its derivatives as valuable biochemical reagents and probes. While the direct application of this compound as a commercially available probe is not extensively documented, its core structure is a key component in the design of targeted kinase inhibitors. This positions its derivatives as promising candidates for the development of sophisticated tools for biochemical and cellular research, including fluorescent probes for kinase activity and bioimaging applications.

The primary utility of these compounds in a research context lies in their ability to selectively bind to the ATP-binding site of various kinases. By functionalizing the 3-amino-1H-indazole core with reporter groups, such as fluorophores, researchers can create molecular probes to investigate kinase function, localization, and activity within complex biological systems.

Potential Applications in Development:

Fluorescent Kinase Probes: Derivatives of this compound can be conjugated with environmentally sensitive fluorescent dyes. These probes could exhibit changes in their fluorescent properties upon binding to a target kinase, allowing for the real-time monitoring of kinase activity in enzymatic assays.

Activity-Based Probes: By incorporating a reactive group, derivatives could be designed to covalently bind to the target kinase. When combined with a reporter tag, these activity-based probes can be used to profile the activity of specific kinases within a cellular lysate.

Bioimaging Agents: Fluorescently labeled derivatives with good cell permeability could be employed to visualize the subcellular localization of specific kinases in living cells using fluorescence microscopy techniques.

The development of such probes would be significantly informed by the extensive research on 3-aminoindazole derivatives as kinase inhibitors. The known structure-activity relationships for kinase binding can guide the rational design of probes with high affinity and selectivity for specific kinase targets.

Below is a table summarizing the key kinase targets of various 3-aminoindazole derivatives, highlighting the potential for developing specific biochemical probes.

| Derivative Class | Target Kinase Family | Potential Probe Application |

| 3-Aminoindazole-based ureas | VEGFR, PDGFR | Probes for studying angiogenesis and cell proliferation. |

| Diaryl-substituted 3-aminoindazoles | BCR-ABL | Tools for investigating chronic myeloid leukemia. |

| Indazole-carboxamides | Aurora Kinases | Probes for cell cycle research. |

Table 1: Potential Applications of 3-Aminoindazole Derivatives as Biochemical Probes

It is important to note that while the foundational science strongly supports these applications, the synthesis and validation of specific this compound-based probes for routine biochemical use is an area of ongoing research and development.

Applications in Advanced Materials Science and Chemical Biology

Utility in the Synthesis of More Complex Heterocyclic Compounds

The class of 3-aminoindazoles, to which 3-Amino-1H-indazol-5-ol belongs, are recognized as highly versatile synthons, or building blocks, for the construction of more elaborate nitrogen-containing heterocyclic compounds. researchgate.net These derivatives serve as foundational scaffolds in organic synthesis due to the reactive nature of the amino group and the pyrazole (B372694) ring. They readily participate in a variety of chemical reactions, including condensation, annulation (ring-forming reactions), and rearrangement reactions, to yield fused tricyclic systems. researchgate.net

A prominent application is in the synthesis of pyrimido[1,2-b]indazoles. These are complex aza-fused tricyclic structures created by reacting 3-aminoindazoles with various carbonyl compounds like ketones or ketoesters. researchgate.netmdpi.com For instance, a [3+2+1] three-component annulation process involving one molecule of a 3-aminoindazole and two molecules of a ketone can produce substituted 3-oxo-pyrimido[1,2-b]indazoles. researchgate.net Similarly, condensation with ethyl 4,4,4-trifluoro-3-oxobutanoate is used to synthesize trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.com The resulting fused heterocyclic systems are of significant interest in medicinal chemistry and materials science. researchgate.net The presence of the hydroxyl group at the 5-position of this compound offers an additional site for functionalization, allowing for the creation of a diverse library of complex molecules.

The strategic importance of 3-aminoindazoles is underscored by their role in creating compounds that are otherwise difficult to synthesize, providing efficient routes to novel chemical entities with potential biological or material applications. researchgate.net

Role as Ligands in Coordination Chemistry

The indazole scaffold is an effective ligand for forming coordination complexes with various metal ions. The nitrogen atoms of the pyrazole ring can donate lone pairs of electrons to a metal center, forming stable coordination bonds. In the case of this compound, the exocyclic amino group and the phenolic hydroxyl group provide additional potential coordination sites, allowing it to act as a multidentate ligand.

Indazole derivatives have been successfully employed to create coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com For example, 1H-indazole-6-carboxylic acid has been used to synthesize CPs with zinc(II) and cadmium(II), resulting in structures ranging from one-dimensional chains to three-dimensional networks. mdpi.comugr.es These materials often exhibit interesting properties, such as photoluminescence, which are influenced by both the metal ion and the organic ligand. mdpi.com The coordination of the indazole ligand to d¹⁰ metal ions like Zn(II) and Cd(II) is a common strategy for developing luminescent materials. mdpi.com

While specific studies on this compound as a ligand are not extensively detailed in the provided search results, the chemistry of analogous compounds like 3-amino-1H-1,2,4-triazole-5-carboxylic acid demonstrates the principle. researchgate.netnih.govmdpi.com This related molecule coordinates with transition metals such as Zn(II), Mn(II), Fe(II), and Cd(II) to form discrete mononuclear complexes and multidimensional polymers. researchgate.netnih.govmdpi.com The ability of such N-heterocycles to chelate metal ions through a nitrogen atom from the ring and an oxygen atom from a side group is a well-established motif in coordination chemistry. researchgate.net This suggests a strong potential for this compound to form stable, functional coordination complexes.

Exploration in Advanced Materials Science (e.g., OLED Devices)

The photophysical properties of indazole derivatives have led to their exploration in advanced materials science, particularly in the field of organic light-emitting diodes (OLEDs). researchgate.net Materials used in the emissive layer of an OLED must exhibit efficient electroluminescence, converting electrical energy into light. The extended π-conjugated system of the indazole ring is conducive to luminescence. mdpi.com

Indazole-containing materials can be designed to emit light across the visible spectrum. The emission properties are governed by ligand-centered π-π* electronic transitions and can be tuned by chemical modification of the indazole core. mdpi.com For instance, coordination polymers based on 1H-indazole-6-carboxylate and d¹⁰ metals exhibit photoluminescence, making them candidates for light-emitting applications. mdpi.com

Furthermore, iridium(III) complexes incorporating complex indazole-derived ligands have been developed as highly efficient phosphorescent emitters for OLEDs. rsc.org These materials can achieve high photoluminescence quantum yields (up to 90%) and lead to OLED devices with high external quantum efficiencies (up to 24.0%) and brightness. rsc.org The performance of these devices, including their color purity and efficiency roll-off, is directly related to the molecular structure of the indazole-based emitter. rsc.orgrsc.org While direct application of this compound in a final OLED device is not specified, its structure represents a valuable starting point for synthesizing more complex, custom-designed luminophores for next-generation displays and lighting. researchgate.netmdpi.com

Table 1: Performance of an OLED Device Using an Indazole-Derivative Iridium(III) Complex Emitter This table presents data for a high-performing OLED based on the (tfpyidcz)₂Ir(tmd) emitter, an example of an advanced material derived from a complex indazole-based scaffold.

| Performance Metric | Value |

| Turn-on Voltage (Von) | 3.3 V |

| Maximum Brightness (Lmax) | 31,714 cd m⁻² |

| Maximum Current Efficiency (ηc,max) | 78.4 cd A⁻¹ |

| Maximum Power Efficiency (ηp,max) | 54.7 lm W⁻¹ |

| Maximum External Quantum Efficiency (EQEmax) | 24.0% |

| Current Efficiency (ηc) at 10,000 cd m⁻² | 71.4 cd A⁻¹ |

Data sourced from research on indolo[3,2,1-jk]carbazole-based Ir(III) complexes. rsc.org

Contributions to Catalysis Research

For example, indazole has been shown to act as a directing group in palladium-catalyzed C-H arylation reactions. researchgate.net In such reactions, the indazole ring coordinates to the metal center, directing the catalytic functionalization to a specific C-H bond on another part of the molecule. The development of transition-metal-catalyzed methods, often using palladium, rhodium, or cobalt, has become a powerful tool for constructing functionalized indazole derivatives. nih.govnih.govacs.org

Furthermore, the amino group, such as the one in this compound, can play a direct role in catalysis. Amine functional groups are common in organocatalysis and can alter the selectivity and reaction rate in catalytic processes, such as hydride transfer reactions. rsc.org By being part of the secondary coordination sphere around a metal catalyst, amine groups can help stabilize intermediates or position substrates correctly at the active site. rsc.org While specific catalytic applications of this compound are still an emerging area of research, its inherent chemical functionalities position it as a promising candidate for the development of novel catalysts and catalytic systems.

Future Research Directions for 3 Amino 1h Indazol 5 Ol

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is paramount in modern organic synthesis. solubilityofthings.comnih.govcas.orgacs.orgacs.org Future research concerning 3-Amino-1H-indazol-5-ol will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign. Key areas of exploration will include:

Alternative Energy Inputs: Investigating the use of microwave irradiation and ultrasonication to accelerate reaction times and reduce energy consumption. nih.govacs.org These techniques have shown promise in the synthesis of other heterocyclic compounds and could be adapted for the construction of the 3-aminoindazole core. nih.gov

Greener Reaction Media: Moving away from traditional volatile organic solvents towards more sustainable alternatives such as water, polyethylene glycol (PEG), and ionic liquids. solubilityofthings.comnih.govacs.org The development of aqueous synthetic routes for this compound would represent a significant advancement in its sustainable production.